molecular formula C11H15N3O B1481015 4-Ethoxyindoline-1-carboximidamide CAS No. 2098091-22-4

4-Ethoxyindoline-1-carboximidamide

Cat. No. B1481015
CAS RN: 2098091-22-4
M. Wt: 205.26 g/mol
InChI Key: GETPPNPJHFUREP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 4-Ethoxyindoline-1-carboximidamide is C11H15N3O, and its molecular weight is 205.26 g/mol.


Chemical Reactions Analysis

Indoline structures, including 4-Ethoxyindoline-1-carboximidamide, are commonly found in natural and synthetic compounds with medicinal value . They are used in drug design because of their special structure and properties .

Scientific Research Applications

Photolabile Precursors in Chemical Synthesis

4-Ethoxyindoline-1-carboximidamide derivatives show potential in the field of chemical synthesis, particularly as photolabile precursors of carboxylic acids. Research indicates that substituents at the 4-position can significantly influence the efficiency of photolysis, a process important for the release of neuroactive amino acids and other biologically active molecules (Papageorgiou & Corrie, 2000).

Antihyperglycemic Agents

Compounds related to 4-Ethoxyindoline-1-carboximidamide have been studied for their potential antihyperglycemic effects. A novel series of carboximidamides linked with pyrimidine moiety demonstrated significant reduction in serum glucose levels, suggesting a potential for use in treating diabetes-related conditions (Moustafa et al., 2021).

Anti-inflammatory and Analgesic Agents

Derivatives of 4-Ethoxyindoline-1-carboximidamide have been synthesized and evaluated for their anti-inflammatory and analgesic properties. Studies indicate that certain compounds exhibit significant cyclooxygenase inhibition and provide analgesic and anti-inflammatory effects, hinting at their potential in pain management and inflammation treatment (Abu‐Hashem et al., 2020).

Crystallographic Studies

The solid-state structure and properties of related N'-(2,2,2-trichloroethanimidoyl)benzene-1-carboximidamides, including those with substituents similar to 4-Ethoxyindoline-1-carboximidamide, have been explored, providing insights into their intramolecular interactions and potential applications in material science and molecular engineering (Boere et al., 2011).

Mechanism of Action

Future Directions

Indoline derivatives, including 4-Ethoxyindoline-1-carboximidamide, have been attracting increasing attention in recent years due to their potential biomedical applications. Future research may focus on further exploring the biological activities and potential applications of these compounds .

properties

IUPAC Name

4-ethoxy-2,3-dihydroindole-1-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-2-15-10-5-3-4-9-8(10)6-7-14(9)11(12)13/h3-5H,2,6-7H2,1H3,(H3,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GETPPNPJHFUREP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1CCN2C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxyindoline-1-carboximidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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